19,20-DiHDPA

Notch signaling γ-secretase inhibition retinal angiogenesis

19,20-DiHDPA (19,20-dihydroxydocosapentaenoic acid; CAS 1350373-35-1; C₂₂H₃₄O₄; MW 362.5) is a vicinal diol metabolite derived from the ω-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) through sequential cytochrome P450 epoxygenase-mediated epoxidation at the ω-3 double bond and subsequent hydrolysis by soluble epoxide hydrolase (sEH). Unlike the broader class of specialized pro-resolving mediators (SPMs), this diol is not a resolution agonist but instead functions as a context-dependent modulator of the γ-secretase/Notch signaling axis and endothelial cell–pericyte junctional integrity.

Molecular Formula C22H34O4
Molecular Weight 362.5 g/mol
Cat. No. B1257144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19,20-DiHDPA
Synonyms19,20-diHDPA
19,20-dihydroxydocosapentaenoic acid
Molecular FormulaC22H34O4
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCC(C(CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O)O
InChIInChI=1S/C22H34O4/c1-2-20(23)21(24)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(25)26/h3-4,7-10,13-16,20-21,23-24H,2,5-6,11-12,17-19H2,1H3,(H,25,26)/b4-3-,9-7-,10-8-,15-13-,16-14-
InChIKeyFFXKPSNQCPNORO-MBYQGORISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19,20-DiHDPA for Procurement: Chemical Identity, Metabolic Origin, and Core Research Utility of a DHA-Derived Diol


19,20-DiHDPA (19,20-dihydroxydocosapentaenoic acid; CAS 1350373-35-1; C₂₂H₃₄O₄; MW 362.5) is a vicinal diol metabolite derived from the ω-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) through sequential cytochrome P450 epoxygenase-mediated epoxidation at the ω-3 double bond and subsequent hydrolysis by soluble epoxide hydrolase (sEH) [1]. Unlike the broader class of specialized pro-resolving mediators (SPMs), this diol is not a resolution agonist but instead functions as a context-dependent modulator of the γ-secretase/Notch signaling axis and endothelial cell–pericyte junctional integrity [2]. Its primary research utility lies in retinal vascular biology, diabetic retinopathy, retinopathy of prematurity, and neuroinflammation, where it serves as both a mechanistic probe and a disease-relevant biomarker [3].

Pathway Contextγ-Secretase/Notch signaling modulation probe for mechanistic studies
Research ModelsRetinal angiogenesis, diabetic retinopathy, ROP, and neuroinflammation models
Compound IdentityDHA-derived vicinal diol; supplied as racemic (±) mixture for reproducible lipid mediator research

Why Generic DHA Metabolite Panels Cannot Substitute for Purified 19,20-DiHDPA in Mechanistic Studies


19,20-DiHDPA cannot be functionally replaced by its metabolic precursor DHA, its direct epoxide precursor 19,20-EDP, or other regioisomeric DiHDPA congeners (e.g., 16,17-DiHDPA, 4,5-DiHDPA) because its biological activity is both position-specific and diol-specific. The 19,20-vicinal diol configuration uniquely enables inhibition of γ-secretase through cholesterol-dependent displacement of presenilin 1 from lipid rafts—an activity absent in 19,20-EDP and not replicated by other sEH substrates or products (11,12-EET, 14,15-EET, 11,12-DHET, 14,15-DHET) [1]. Furthermore, 16,17-DiHDPA exhibits an opposing angiogenic phenotype (inhibition of VEGF-induced angiogenesis and suppression of cancer cell metastasis) relative to the pro-angiogenic effect of 19,20-DiHDPA in developmental and pathological retinal contexts . The compound is supplied commercially as a racemic (±) mixture, and procurement of well-characterized, analytically verified material is essential for reproducibility given the lability of lipid mediators .

Precursor & Epoxide Mismatch
DHA or 19,20-EDP may not reproduce Notch inhibition—activity depends on the 19,20-vicinal diol configuration.
Regioisomer Phenotype Divergence
16,17-DiHDPA exhibits opposing angiogenic effects; regioisomer identity may shift experimental outcome.
Racemic Supply Consideration
Commercially supplied as (±) mixture; analytical verification is recommended for lipid mediator studies.

19,20-DiHDPA: Quantitative Evidence of Differential Biological Activity Relative to Comparators


γ-Secretase-Dependent Notch Cleavage: 19,20-DiHDPA vs. 19,20-EDP (Direct Head-to-Head Quantification)

In Dll4-stimulated murine endothelial cells, 19,20-DiHDPA (10 µM) decreased Notch intracellular domain (NICD) levels by 54 ± 12%, compared with 89 ± 7% inhibition by the reference γ-secretase inhibitor DAPT (20 µM). Critically, the direct epoxide precursor 19,20-EDP (10 µM) had no effect on the Dll4-induced increase in NICD cleavage. Other sEH substrates (11,12-EET, 14,15-EET, 12,13-EpOME) and products (11,12-DHET, 14,15-DHET, 12,13-DiHOME) that were altered in sEH−/− retinas also showed no effect. The NotchΔE mutant assay in HEK cells confirmed that 19,20-DiHDPA, but not 19,20-EDP, reduced γ-secretase-dependent NICD generation across a concentration range of 0.1–10 µmol/L [1].

Notch cleavage inhibition
Head-to-head
54 ± 12% reduction in NICD (10 µM); 19,20-EDP showed no effect
Unique diol-specific γ-secretase modulation suitable for Notch pathway probe studies
Dll4-stimulated murine endothelial cells; n=4; DAPT reference 89 ± 7%
Notch signaling γ-secretase inhibition retinal angiogenesis endothelial cell biology

In Vivo Rescue of Developmental Retinal Angiogenesis: 19,20-DiHDPA Alone Reverses the sEH−/− Phenotype

Intravitreal injection of 19,20-DiHDPA into postnatal day 5 (P5) sEH−/− mouse pups largely reversed the delayed angiogenesis phenotype—restoring vessel network density, tip cell numbers, and filopodia formation. In wild-type mice, 19,20-DiHDPA induced a more complex vessel network with increased tip cell and filopodia numbers. In both sEH−/− and Fbxw7iECKO (endothelial cell-specific Fbxw7 knockout) mice, 19,20-DiHDPA increased sprouting and filopodia numbers. Critically, 19,20-EDP was without effect in all models. The phenotype was phenocopied by DAPT (γ-secretase inhibitor), confirming the mechanism [1]. An independent earlier abstract reported that intravitreal 19,20-DiHDPA resulted in a dramatic induction of primary network density as well as significant enhancement of tip cell and filopodia number at the angiogenic front in sEH−/− mice at P5 [2].

In vivo retinal rescue
Head-to-head
Rescued defective angiogenesis in sEH−/− and Fbxw7iECKO mice; 19,20-EDP had no effect
Only DHA diol restores developmental vascular phenotype in knockout models
Intravitreal injection at P5; isolectin B4 retinal whole‑mount analysis
developmental angiogenesis retinal vasculature genetic knockout rescue in vivo pharmacology

Presenilin 1 Redistribution from Lipid Rafts: 19,20-DiHDPA vs. 19,20-EDP Subcellular Mechanism

In sucrose density gradient fractionation experiments, 19,20-DiHDPA (10 µM) caused displacement of presenilin 1 (PS1) from detergent-insoluble lipid raft fractions (fractions 5–6) to non-raft fractions (fractions 10–12), accompanied by a measurable decrease in cholesterol levels in raft fractions and an increase in non-raft fractions. In contrast, 19,20-EDP (10 µM, in the presence of the sEH inhibitor t-AUCB) and DAPT (20 µM) did not affect the colocalization of PS1 with flotillin-1 or the distribution of cholesterol between fractions [1]. This mechanism was independently confirmed in endothelial cell–pericyte co-cultures where 19,20-DiHDPA, but not 19,20-EDP, altered the distribution of VE-cadherin and N-cadherin in lipid raft versus non-raft fractions [2].

PS1 lipid raft displacement
Mechanistic
Displaced PS1 to non‑raft fractions; decreased raft cholesterol. 19,20-EDP had no effect.
Cholesterol‑dependent mechanism distinguishes diol action from other DHA lipids
Sucrose density gradient fractionation; Amplex Red cholesterol assay
lipid rafts presenilin 1 cholesterol redistribution γ-secretase complex

Pericyte–Endothelial Junction Disruption in Diabetic Retinopathy: 19,20-DiHDPA Elevation and Cadherin Targeting Quantified

In the streptozotocin-induced diabetic mouse model (Ins2Akita), retinal sEH expression and 19,20-DiHDPA accumulation were significantly elevated compared with non-diabetic littermates, and this elevation was confirmed in retinas and vitreous humour of human diabetic patients [1]. In co-cultured endothelial cell–pericyte systems, 19,20-DiHDPA (10 µM, 16 h) decreased N-cadherin expression at pericyte–endothelial junctions and increased pericyte motility on endothelial cells—an effect mimicked by N-cadherin siRNA knockdown and reversed by N-cadherin overexpression. 19,20-EDP had no effect on N-cadherin expression [1]. A proteomic analysis identified the 50 pericyte–endothelial junction proteins most affected by 19,20-DiHDPA (10 µM, 16 h), highlighting mitochondrial proteins (red), PDGFR-β signaling components (blue), and trafficking-related proteins (green) across three independent cell batches [2]. In a separate study, 19,20-DiHDPA prevented tunneling nanotube (TNT) formation and metabolic rescue in mitochondria-depleted endothelial cells, directly disrupting pericyte-to-endothelial mitochondrial transfer [3].

Junctional disruption
Cross-study
Decreased N‑cadherin; altered 50 junction proteins; prevented TNT formation
Disease‑relevant junctional phenotype probe for diabetic retinopathy models
Endothelial‑pericyte co‑cultures; proteomic analysis; human DR tissue validation
diabetic retinopathy pericyte loss vascular permeability cadherin disruption

Retinopathy of Prematurity Astrocyte Rescue: 19,20-DiHDPA vs. 19,20-EDP at 50 pmol Intravitreal Dose

In a mouse model of oxygen-induced retinopathy (ROP), wild-type and sEH−/− mice received an intravitreal bolus of solvent (1% DMSO), 19,20-EDP (50 pmol), or 19,20-DiHDPA (50 pmol) at postnatal day 7 (P7) and were exposed to hyperoxia for 24 hours. 19,20-DiHDPA significantly prevented astrocyte loss at P8, attenuated poly ADP-ribose polymerase (PARP) cleavage and caspase activation, and reduced mitochondrial DNA damage. At P17, 19,20-DiHDPA-treated sEH−/− mice showed reduced central avascular area and decreased pathological vascular tuft formation (n = 7 animals/group; P < 0.05, P < 0.01, P < 0.001 vs. solvent). 19,20-EDP was without effect in all endpoints [1]. The authors explicitly stated that 19,20-DiHDPA may be more effective than DHA as a nutritional supplement for preventing retinopathy in preterm infants [1].

Astrocyte survival in ROP
Head-to-head
Prevented astrocyte loss, reduced avascular area and tufts at 50 pmol (P
Supports neurovascular protection studies in oxygen‑induced retinopathy models
Mouse OIR model; intravitreal P7; n=7; PARP/caspase endpoints
retinopathy of prematurity astrocyte survival mitochondrial protection neonatal ophthalmology

19,20-DiHDPA: Evidence-Backed Research and Preclinical Application Scenarios for Procurement Decision-Making


sEH–Notch Axis Investigation in Developmental and Pathological Retinal Angiogenesis

19,20-DiHDPA is the only DHA-derived lipid capable of phenocopying γ-secretase inhibitor (DAPT) effects in retinal angiogenesis models. Researchers studying the role of the CYP450–sEH pathway in developmental retinal vascularization should procure 19,20-DiHDPA rather than the epoxide precursor 19,20-EDP, as only the diol rescues defective angiogenesis in sEH−/− and Fbxw7iECKO mice [1]. This is supported by quantitative NICD cleavage data (54 ± 12% reduction at 10 µM) and in vivo intravitreal rescue experiments [1].

Diabetic Retinopathy Drug Discovery: Pericyte Loss and Vascular Barrier Breakdown Models

19,20-DiHDPA accumulates in diabetic mouse and human retinas and directly disrupts pericyte–endothelial junctions at 10 µM through N-cadherin downregulation, cholesterol redistribution, and prevention of tunneling nanotube-mediated mitochondrial transfer [2][3]. Preclinical programs developing sEH inhibitors or junction-stabilizing agents require 19,20-DiHDPA as a disease-relevant positive control and mechanistic probe; 19,20-EDP or DHA cannot substitute because they lack this junction-disrupting activity [2].

Retinopathy of Prematurity Preclinical Intervention Studies

In the mouse ROP model, intravitreal 19,20-DiHDPA (50 pmol) at P7 prevented hyperoxia-induced astrocyte apoptosis, reduced PARP activation and mitochondrial DNA damage, and decreased pathological vascular tuft formation at P17 [4]. The compound was proposed as potentially more effective than DHA for neonatal ROP prevention [4]. Procurement of 19,20-DiHDPA is essential for programs evaluating DHA metabolite-based ROP interventions, as 19,20-EDP is wholly inactive in this context [4].

Neuroprotection and Oxidative Stress: DHA Metabolite Pathway Mapping

19,20-DiHDPA suppresses methylmercury-induced neurotoxicity in SH-SY5Y neuroblastoma cells at 0.1 µM, induces antioxidant genes (sod1, catalase) via Nrf2 stabilization, and accumulates in rat brain following DHA supplementation in a rotenone-induced Parkinson's disease model [5][6]. For neuroscience researchers studying the neuroprotective metabolite arm of DHA, 19,20-DiHDPA is a necessary analytical standard and functional probe distinct from the epoxide precursor [5].

Application
Selection Property
Validation Focus
Retinal angiogenesis studies
Notch pathway modulation fit (diol‑specific γ‑secretase probe)
NICD cleavage and in vivo vascular rescue endpoints
Diabetic retinopathy model studies
Pericyte‑endothelial junction disruption probe
N‑cadherin, junctional protein, and TNT endpoints
Retinopathy of prematurity research
Astrocyte survival and vascular tuft modulation
Astrocyte apoptosis, avascular area, and tuft formation endpoints
DHA neuroprotection pathway mapping
Nrf2/antioxidant gene induction probe
Neurotoxicity rescue and antioxidant enzyme endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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